Hymexazol O-glucoside

Description

Properties

Molecular Formula |

C10H15NO7 |

|---|---|

Molecular Weight |

261.23 g/mol |

IUPAC Name |

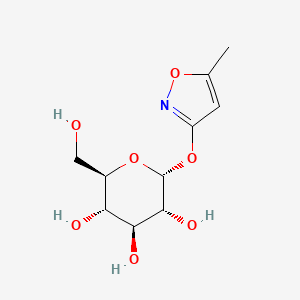

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(5-methyl-1,2-oxazol-3-yl)oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C10H15NO7/c1-4-2-6(11-18-4)17-10-9(15)8(14)7(13)5(3-12)16-10/h2,5,7-10,12-15H,3H2,1H3/t5-,7-,8+,9-,10-/m1/s1 |

InChI Key |

MXURVUIFJOLZNZ-SVFDORGDSA-N |

SMILES |

CC1=CC(=NO1)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

CC1=CC(=NO1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC1=CC(=NO1)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Fungitoxicity and Disease Management

Fungitoxic Properties

Hymexazol O-glucoside exhibits fungitoxicity through its interference with RNA and DNA synthesis in fungal pathogens. This mechanism makes it effective against various soil-borne pathogens, particularly Fusarium oxysporum, which causes wilt diseases in crops like cowpeas, cucumbers, and soybeans. Studies have demonstrated that the application of hymexazol significantly suppresses the mycelial growth of F. oxysporum, with effective concentrations (EC50) around 62.15 µg/mL .

Case Study: Combination with Biocontrol Agents

Research indicates that combining hymexazol with biocontrol agents such as Trichoderma asperellum enhances disease management strategies. In trials, the combination resulted in higher inhibition rates of F. oxysporum compared to treatments using hymexazol alone . This synergistic effect underscores the potential for integrated pest management approaches that leverage both chemical and biological controls.

Plant Growth Promotion

Role in Plant Development

While the fungitoxic effects of this compound are well-documented, its role as a plant growth promoter is also significant. The N-glucoside derivative of hymexazol is associated with stimulating root development, particularly lateral root hair formation . This dual functionality enhances crop resilience against diseases while promoting overall plant health.

Environmental Impact and Residuality

Assessment of Residuality

Understanding the environmental impact of hymexazol and its derivatives is crucial for sustainable agricultural practices. Research evaluating the dissipation of hymexazol in strawberry crops found that it metabolizes into glucose conjugates, including O-glucoside and N-glucoside, which exhibit low mobility to aerial parts of the plants . This finding suggests a reduced risk of environmental contamination while maintaining efficacy against pathogens.

Applications in Medicinal Chemistry

Potential Therapeutic Uses

Beyond agricultural applications, this compound's biological activity has implications in medicinal chemistry. Its structural properties allow for exploration as a lead compound in developing new antifungal agents or other therapeutic applications against microbial infections due to its interference with nucleic acid synthesis .

Comparative Efficacy Against Pathogens

The following table summarizes the efficacy of this compound against various pathogens:

| Pathogen | Efficacy (EC50 µg/mL) | Application Context |

|---|---|---|

| Fusarium oxysporum | 62.15 | Crop disease management |

| Rhizoctonia solani | TBD | Potential for further research |

| Botrytis cinerea | TBD | Investigated for gray mold control |

Comparison with Similar Compounds

Tables

Table 1. Residue Levels of Hymexazol and Metabolites in Crops

| Compound | Total Radioactive Residue (TRR%) | Translocation Pattern |

|---|---|---|

| Hymexazol | 17% | High mobility in xylem |

| This compound | 16% | Confined to roots/stems |

| Hymexazol N-glucoside | 36% | Moderate translocation |

Source:

Q & A

Q. What distinguishes the biological functions of Hymexazol O-glucoside from its N-glucoside counterpart?

- Methodological Answer : this compound primarily exhibits antimicrobial activity by binding to soil metal ions (e.g., Fe³⁺, Al³⁺) to inhibit fungal spore germination, while the N-glucoside enhances plant physiological activity, such as lateral root development. To differentiate their roles, researchers should employ comparative metabolomic profiling using LC-MS/MS to track their distribution in plant tissues and soil matrices. Enzyme inhibition assays (e.g., RNA/DNA polymerase activity tests) can further validate O-glucoside’s antimicrobial mechanism .

Q. Which analytical techniques are validated for quantifying this compound in plant systems?

- Methodological Answer : A modified QuEChERS extraction coupled with UHPLC-ESI/MS-MS is recommended for high sensitivity (LOQ: 0.017 mg kg⁻¹) and accuracy (recovery rates: 73.7–109.4%). This method effectively isolates O-glucoside from complex matrices like strawberry leaves and soil, addressing challenges like rapid metabolite conversion. Validation should include spike-recovery tests across pH gradients to account for soil variability .

Q. How does this compound’s stability vary across plant species and tissues?

- Methodological Answer : Stability studies require controlled hydroponic or soil-based systems with isotopic labeling (e.g., ¹⁴C-hymexazol) to track translocation. For example, in strawberries, O-glucoside is undetectable in fruits 48 hours post-application due to rapid conversion or limited phloem mobility. Tissue-specific metabolic profiling (e.g., root vs. shoot) using time-series sampling can clarify compartmentalization dynamics .

Advanced Research Questions

Q. How can contradictory data on this compound’s translocation efficiency be resolved?

- Methodological Answer : Contradictions (e.g., rapid root absorption vs. absence in aerial tissues) may stem from species-specific metabolism or environmental factors. A mixed-methods approach is advised:

Q. What experimental designs address the soil-dependent bioavailability of this compound?

- Methodological Answer : Soil-column studies with varying clay/organic content can model metal-binding interactions. Use ICP-MS to quantify O-glucoside’s affinity for Fe³⁺/Al³⁺ under different redox conditions. Parallel in vitro assays (e.g., fungal spore germination in metal-supplemented media) can correlate bioavailability with antimicrobial efficacy. Include non-target soil microbiota analysis to assess collateral impacts on beneficial fungi .

Q. Do O-glucoside conjugation patterns influence its environmental persistence and non-target organism toxicity?

- Methodological Answer : Comparative degradation studies (e.g., O- vs. N-glucoside in soil microcosms) under UV/visible light can assess photostability. Toxicity assays on non-target species (e.g., earthworms, rhizobia) should integrate LC-MS/MS and enzymatic activity markers (e.g., catalase for oxidative stress). Structural modeling (e.g., molecular docking) of O-glucoside with fungal RNA polymerase may explain species-specific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.